Deoxydonepezil

Übersicht

Beschreibung

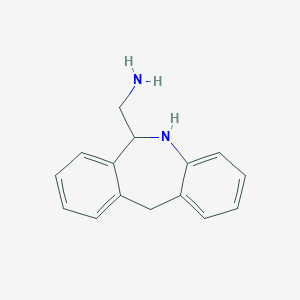

Deoxy Donepezil (hydrochloride) is a chemical compound that is structurally related to Donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Wissenschaftliche Forschungsanwendungen

Desoxy Donepezil (Hydrochlorid) hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von Desoxy Donepezil (Hydrochlorid) ähnelt dem von Donepezil. Es wirkt als Acetylcholinesterase-Inhibitor und erhöht die Konzentration von Acetylcholin im synaptischen Spalt, indem es seinen Abbau verhindert. Dies führt zu einer verstärkten cholinergen Transmission, die bei Erkrankungen wie der Alzheimer-Krankheit von Vorteil ist .

Wirkmechanismus

Target of Action

Deoxydonepezil, like Donepezil, is a selective and reversible inhibitor of the enzyme acetylcholinesterase . Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .

Mode of Action

This compound acts by binding to and inhibiting the action of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the brain . The increased availability of acetylcholine enhances cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of cholinergic function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine at the synapses, enhancing cholinergic transmission . This can lead to improved cognitive function in patients with Alzheimer’s disease .

Pharmacokinetics

Donepezil is well absorbed and extensively metabolized in the liver via CYP2D6 and CYP3A4 enzymes . It has a long elimination half-life of about 70 hours . The pharmacokinetic properties of this compound may be similar, but further studies are needed to confirm this.

Result of Action

The primary result of this compound’s action is an improvement in cognitive function in patients with Alzheimer’s disease . By increasing the concentration of acetylcholine in the brain, this compound enhances cholinergic transmission, which can lead to improved memory and learning .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, factors such as the patient’s age, liver function, and genetic makeup (specifically, the presence of certain CYP450 enzymes) can influence the drug’s pharmacokinetics

Biochemische Analyse

Biochemical Properties

Deoxydonepezil, like Donepezil, is likely to interact with various enzymes and proteins within the bodyDonepezil is known to inhibit acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine, a neurotransmitter

Cellular Effects

The cellular effects of this compound are not explicitly documented. Studies on Donepezil have shown that it can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, Donepezil has been shown to promote oligodendrocyte generation and remyelination, which are crucial for neuronal functions .

Molecular Mechanism

Donepezil, a related compound, is known to inhibit acetylcholinesterase, preventing the breakdown of acetylcholine, thereby increasing its availability . This mechanism involves binding interactions with the enzyme, leading to changes in gene expression .

Metabolic Pathways

Donepezil is known to undergo oxidation, a vital step in drug metabolism . It’s plausible that this compound might be involved in similar metabolic pathways, interacting with various enzymes or cofactors.

Subcellular Localization

Tools like LOCALIZER and DeepLoc 2.0 can predict the subcellular localization of proteins based on their sequences

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Deoxy Donepezil (hydrochloride) typically involves the modification of the Donepezil synthesis pathway. One common method involves the reduction of Donepezil’s ketone group to form the deoxy derivative. This process can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods

Industrial production of Deoxy Donepezil (hydrochloride) is not as widespread as that of Donepezil. it can be produced as a by-product during the large-scale synthesis of Donepezil. The process involves the same synthetic routes but with specific adjustments to yield the deoxy derivative. The isolation and purification steps are crucial to ensure the desired product’s quality .

Analyse Chemischer Reaktionen

Reaktionstypen

Desoxy Donepezil (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Chloramin-T in saurer Umgebung durchgeführt werden.

Reduktion: Reduktionsreaktionen können mit Mitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Nukleophile Substitutionsreaktionen können auftreten, insbesondere am Piperidinring.

Häufige Reagenzien und Bedingungen

Oxidation: Chloramin-T in saurer Umgebung.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Verschiedene Nukleophile unter geeigneten Bedingungen.

Hauptsächlich gebildete Produkte

Oxidation: Oxidierte Derivate von Desoxy Donepezil.

Reduktion: Reduzierte Formen der Verbindung.

Substitution: Substituierte Derivate abhängig vom verwendeten Nukleophil.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Donepezil: Die Stammverbindung, die in der Alzheimer-Behandlung weit verbreitet ist.

Galantamin: Ein weiterer Acetylcholinesterase-Inhibitor mit einer anderen Struktur und einem anderen Mechanismus.

Rivastigmin: Ein pseudo-irreversibler Inhibitor sowohl der Acetylcholinesterase als auch der Butyrylcholinesterase.

Einzigartigkeit

Desoxy Donepezil (Hydrochlorid) ist aufgrund seiner strukturellen Modifikation einzigartig, die zu unterschiedlichen pharmakokinetischen und pharmakodynamischen Eigenschaften im Vergleich zu Donepezil führen kann. Seine Untersuchung trägt zum Verständnis der Struktur-Wirkungs-Beziehung und der möglichen Nebenwirkungen von Donepezil und seinen Derivaten bei .

Eigenschaften

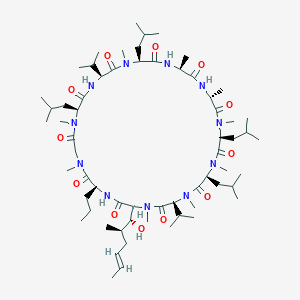

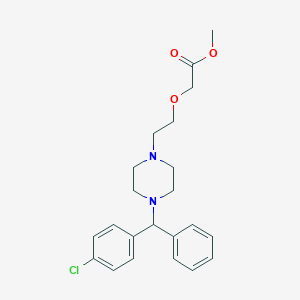

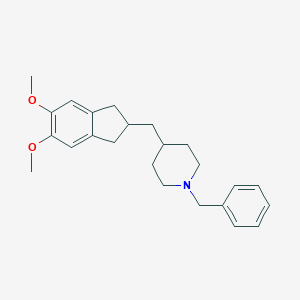

IUPAC Name |

1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO2/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19/h3-7,15-16,18,20H,8-14,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOWFFYJKGBOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20233439 | |

| Record name | Deoxydonepezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844694-84-4 | |

| Record name | Deoxydonepezil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844694844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxydonepezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYDONEPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1RR44GBEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.